2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C12H18N2O2S. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-ethoxyacetamide with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-ethoxy-N-(1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to its specific ethoxy and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-7-10(14)13-11-12-8-5-3-4-6-9(8)16-11/h2-7H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYFBYPJGGEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=NC2=C(S1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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